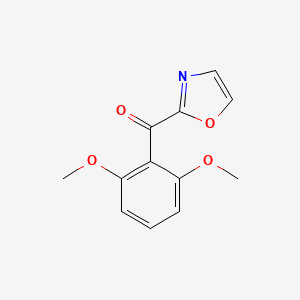

2-(2,6-Dimethoxybenzoyl)oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,6-Dimethoxybenzoyl)oxazole, also known as DMBO, is a chemical compound that has been of great interest to researchers due to its unique properties and potential applications. It has a linear formula of C12H11NO2 .

Synthesis Analysis

The synthesis of oxazole rings, such as 2-(2,6-Dimethoxybenzoyl)oxazole, generally proceeds via the cyclization of a 2-amino alcohol with a suitable functional group . The overall mechanism is usually subject to Baldwin’s rules . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .Molecular Structure Analysis

The molecular formula of 2-(2,6-Dimethoxybenzoyl)oxazole is C12H11NO4. The molecular weight is 233.22 g/mol.Chemical Reactions Analysis

Oxazoles are five-membered aromatic heterocyclic compounds with an oxygen and nitrogen atom in positions 1 and 3, respectively . These azo compounds and thiazoles have incredible versatility and can act as synthetic and pharmaceutical intermediates .Physical And Chemical Properties Analysis

The density of 2-(2,6-Dimethoxybenzoyl)oxazole is 1.217g/cm3 . The boiling point is 405.5ºC at 760 mmHg .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Oxazole compounds, including 2-(2,6-Dimethoxybenzoyl)oxazole, show a wide range of biological activities due to their ability to bind with various enzymes and receptors. They have been frequently employed in the treatment of diseases and have significant potential as medicinal agents (Zhang, Zhao, & Zhou, 2018).

- Oxazole derivatives are synthesized through various methods, one of which involves the use of serine-derived oxazoles and cyclodehydration reactions. These methods provide a framework for producing related oxazole derivatives (Rizzo, Anderson, Heinz, Hoying, & Panetta, 2000).

Applications in Material Science

- Benzobisoxazoles, a related class of compounds, have been synthesized and studied for their optical and electronic properties. Adjustments in structural modifications allow for alterations in their HOMO, LUMO, and bandgap levels (Tlach, Tomlinson, Ryno, Knoble, Drochner, Krager, & Jeffries‐EL, 2013).

- Oxazole-based heterocycles have been researched for their luminescent properties, with oxazole derivatives displaying higher photoluminescence efficiencies than imidazole analogues (Eseola, Li, Sun, Zhang, Xiao, & Woods, 2011).

Analytical Chemistry Applications

- Oxazole rings have been used in photooxidation processes in thin films, utilizing various dyes as photosensitizers. This process is applicable in photoresist technology for development in aqueous solutions of amines (Ito, Ikeda, & Ichimura, 1993).

Role in Drug Synthesis and Characterization

- The synthesis of oxazole compounds has been pivotal in creating drugs with anticonvulsant properties. For instance, a study synthesized 6-(3-substituted-4H-1,2,4-triazol-4-yl)-2-phenylbenzo[d]oxazoles, evaluating their anticonvulsant effect and neurotoxicity (Wei, Wu, Sun, Chai, & Quan, 2010).

Electrochemical Studies

- The electrochemical behavior of oxazoles has been studied through spectroelectrochemical methods, providing insights into their electron donor abilities and applications in pharmaceutical and agricultural chemistry (Hernández Herrera, Morales, Gómez Lara, Collazos Reina, Avendaño, & Dector, 2022).

Propiedades

IUPAC Name |

(2,6-dimethoxyphenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-15-8-4-3-5-9(16-2)10(8)11(14)12-13-6-7-17-12/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWXFKOIRDUKCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)C2=NC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642118 |

Source

|

| Record name | (2,6-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dimethoxybenzoyl)oxazole | |

CAS RN |

898784-36-6 |

Source

|

| Record name | (2,6-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B1325436.png)